Propan-2-yl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and appropriate carbon sources.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.
Attachment of the Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions.
Acetamido Group Addition: The acetamido group is introduced through amide bond formation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenoxy group.
Reduction: Reduction reactions can target the carbonyl groups and the thiophene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, PROPAN-2-YL 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)ethylamine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Uniqueness
Compared to similar compounds, PROPAN-2-YL 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure also provides specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H29NO4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H29NO4S/c1-13(2)27-21(25)19-14(3)15(4)28-20(19)23-18(24)12-26-17-10-8-16(9-11-17)22(5,6)7/h8-11,13H,12H2,1-7H3,(H,23,24) |
InChI Key |
FFBPOLCIVKLJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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